

Application Notes and Protocols for TAK-117 (MLN1117) in Preclinical Research

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Compound of Interest

Compound Name: **ML117**

Cat. No.: **B1238370**

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Introduction

TAK-117, also known as MLN1117 and serabelisib, is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform.^[1] It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, leading to tumor cell growth, survival, and resistance to therapy.^[2] Preclinical studies have demonstrated that TAK-117 exhibits dose-dependent inhibition of tumor growth in murine xenograft models of human cancers, particularly those with activating mutations in the PIK3CA gene.^{[1][3]} This document provides a summary of the dosage and administration of TAK-117 in preclinical studies, along with relevant experimental protocols and a diagram of the targeted signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for TAK-117 in various preclinical models.

Table 1: In Vivo Dosage and Administration of TAK-117

Animal Model	Tumor Type	Route of Administration	Vehicle	Dosage	Dosing Schedule	Reference
Mice	Bladder Cancer Xenograft	Oral	PEG400	140 mg/kg	3 consecutive days per week for 3 weeks	[4]
Rats and Monkeys	Toxicology Studies	Oral	Not Specified	Up to 50 mg/kg/day	Daily	[1]

Table 2: In Vitro Concentrations of TAK-117

Cell Line Type	Assay	Solvent	Concentration	Reference
Bladder Cancer Cell Lines	MTS Proliferation Assay	DMSO	IC50 values determined for each cell line	[4]
Various Cancer Cell Lines	General in vitro studies	DMSO	10 mmol/L stock solution	[4]

Experimental Protocols

In Vivo Administration Protocol (Mouse Xenograft Model)

This protocol is based on studies of TAK-117 in a preclinical bladder cancer model.[4]

1. Materials:

- TAK-117 powder
- Polyethylene glycol 400 (PEG400)
- Sterile water for injection

- Oral gavage needles
- Appropriate animal balance and housing facilities

2. Formulation Preparation:

- For in vivo studies, TAK-117 was prepared in PEG400.[4]
- Calculate the required amount of TAK-117 and PEG400 based on the desired concentration and the total volume needed for the study cohort.
- Weigh the TAK-117 powder accurately.
- In a sterile container, dissolve the TAK-117 powder in the appropriate volume of PEG400.
- Vortex or sonicate the mixture until the compound is completely dissolved.
- The final formulation should be stored at room temperature for up to one week.[4]

3. Animal Dosing:

- All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Mice bearing bladder cancer xenografts are used.
- Administer the prepared TAK-117 formulation orally via gavage.
- The described study used a dosage of 140 mg/kg administered on three consecutive days per week for a duration of three weeks.[4]
- Monitor the animals regularly for any signs of toxicity or adverse effects.

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for preparing TAK-117 for in vitro experiments.

1. Materials:

- TAK-117 powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Cell culture medium appropriate for the cell line being used

2. Stock Solution Preparation:

- Prepare a 10 mmol/L stock solution of TAK-117 in DMSO.[\[4\]](#)
- Weigh the appropriate amount of TAK-117 powder and dissolve it in the calculated volume of DMSO.
- Ensure the powder is completely dissolved by vortexing.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C.[\[4\]](#)

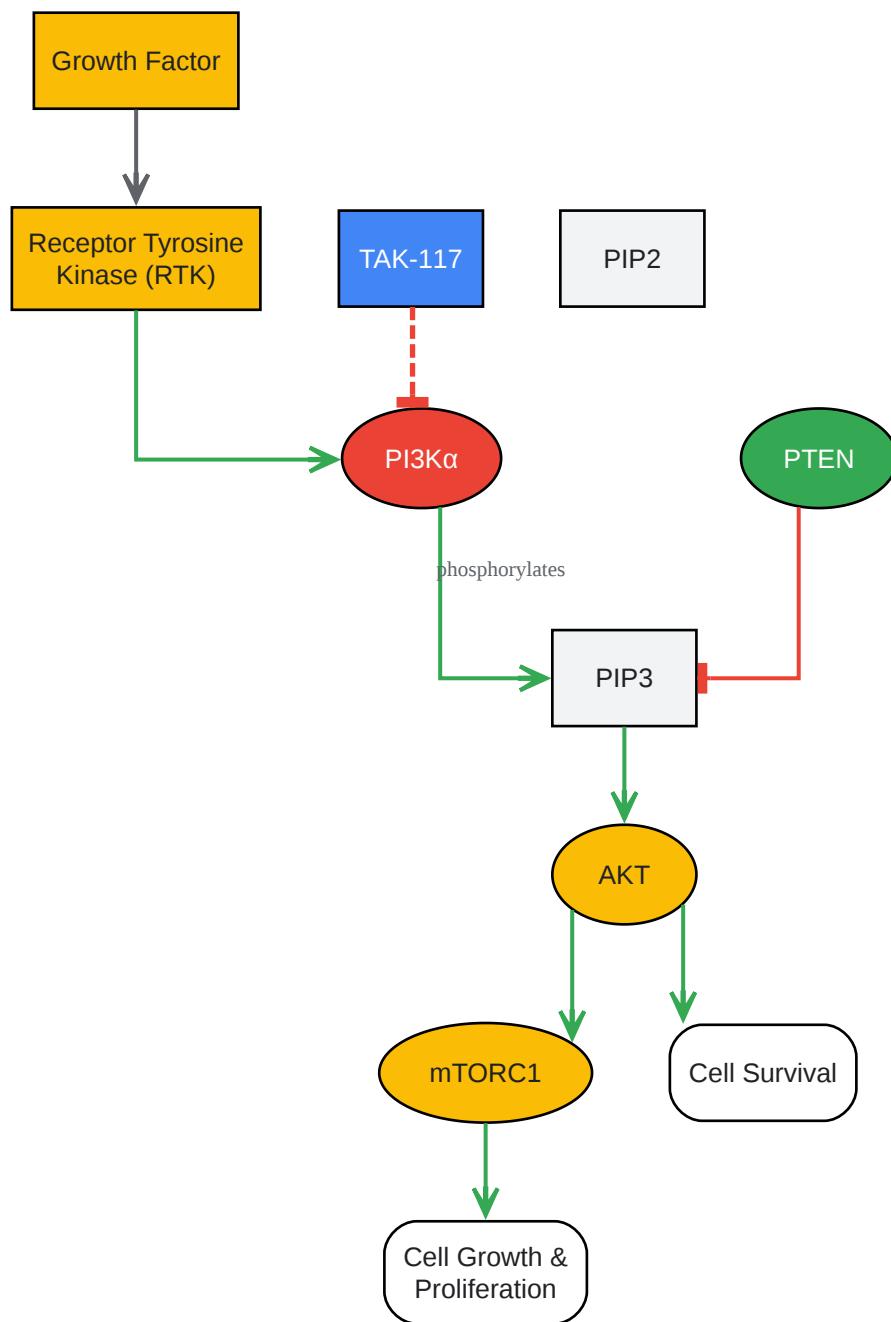
3. Working Solution Preparation:

- On the day of the experiment, thaw an aliquot of the 10 mmol/L stock solution.
- Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.
- It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

TAK-117 is a selective inhibitor of the PI3K α isoform, a critical component of the PI3K/AKT/mTOR signaling pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[\[2\]](#)[\[5\]](#)[\[6\]](#) In many cancers, this pathway is overactive, contributing to tumorigenesis.[\[6\]](#)

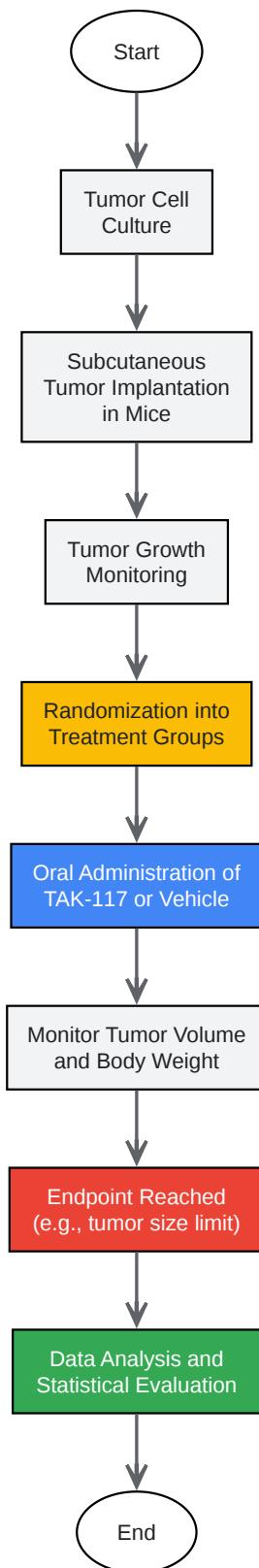


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PI3K/AKT/mTOR signaling pathway targeted by TAK-117.

In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of TAK-117 in a mouse xenograft model.



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Workflow for a typical in vivo efficacy study.

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